molecular formula C24H19N3O3 B11123200 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11123200
M. Wt: 397.4 g/mol
InChI Key: OKWCGEQKGOFXRU-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyridine moiety, and a quinoline carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the pyridine moiety via a nucleophilic substitution reaction. The final step involves the coupling of the quinoline carboxamide group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for introducing sulfonic acid groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, or metabolic pathways, where it influences the activity of enzymes involved in biosynthesis or degradation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c28-24(26-15-16-4-3-9-25-14-16)19-13-21(27-20-6-2-1-5-18(19)20)17-7-8-22-23(12-17)30-11-10-29-22/h1-9,12-14H,10-11,15H2,(H,26,28)

InChI Key

OKWCGEQKGOFXRU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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